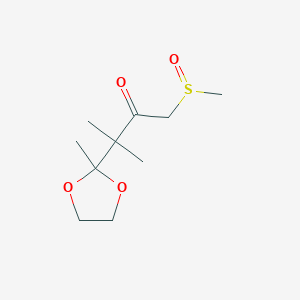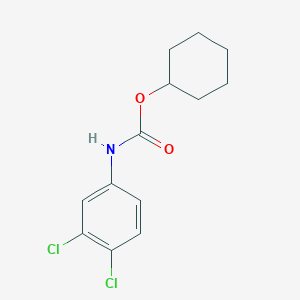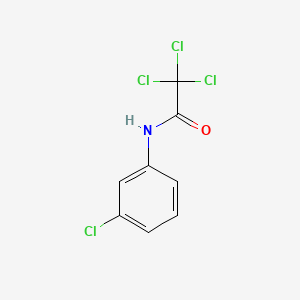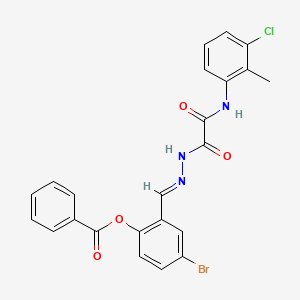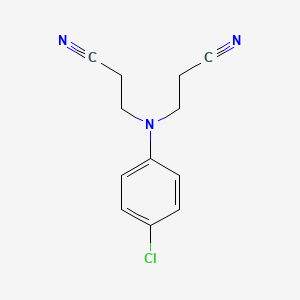
1,2-Bis(p-acetoxyphenyl)ethanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(p-acetoxyphenyl)ethanedione is an organic compound with the molecular formula C18H14O6 It is known for its unique structure, which consists of two acetoxyphenyl groups attached to an ethanedione backbone
Méthodes De Préparation
The synthesis of 1,2-Bis(p-acetoxyphenyl)ethanedione typically involves the reaction of p-acetoxybenzaldehyde with an oxidizing agent. One common method is the use of potassium permanganate (KMnO4) in an acidic medium. The reaction proceeds through the oxidation of the aldehyde groups to form the ethanedione structure. Industrial production methods may involve similar oxidative processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,2-Bis(p-acetoxyphenyl)ethanedione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures, often using strong oxidizing agents like potassium permanganate or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanedione group into alcohols or other reduced forms, typically using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide (NaOH) or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1,2-Bis(p-acetoxyphenyl)ethanedione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials, where its unique structure imparts desirable properties to the final products.
Mécanisme D'action
The mechanism of action of 1,2-Bis(p-acetoxyphenyl)ethanedione involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The pathways involved can include oxidative stress, where the compound induces the production of reactive oxygen species (ROS), leading to cellular damage or apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1,2-Bis(p-acetoxyphenyl)ethanedione can be compared with other similar compounds, such as:
Benzil: A simpler diketone with two phenyl groups attached to an ethanedione backbone. It lacks the acetoxy groups, making it less reactive in certain reactions.
1,2-Diacetoxybenzene: Similar in structure but with acetoxy groups directly attached to the benzene ring rather than the ethanedione backbone.
4,4’-Diacetoxybenzil: Another related compound with acetoxy groups on the benzene rings, but with a different substitution pattern.
Propriétés
Formule moléculaire |
C18H14O6 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
[4-[2-(4-acetyloxyphenyl)-2-oxoacetyl]phenyl] acetate |
InChI |
InChI=1S/C18H14O6/c1-11(19)23-15-7-3-13(4-8-15)17(21)18(22)14-5-9-16(10-6-14)24-12(2)20/h3-10H,1-2H3 |
Clé InChI |
LNJCEUOYHGUBLO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B11948150.png)


